Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin

Description

Structural Characteristics of α-Cyclodextrin Derivatives

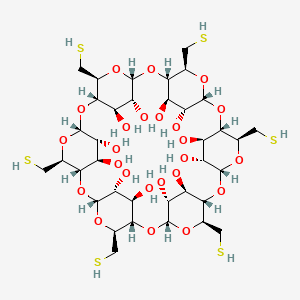

α-Cyclodextrin, a cyclic oligosaccharide composed of six α-1,4-linked glucose units, forms a truncated cone structure with a hydrophobic interior and hydrophilic exterior. This architecture allows it to encapsulate hydrophobic molecules within its cavity, enhancing their aqueous solubility. Derivatives like Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin modify this base structure by replacing primary hydroxyl groups with functional groups such as thiols.

The substitution of hydroxyl groups at the C6 position introduces steric and electronic changes. For Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin, each glucose unit’s C6 hydroxyl is replaced by a thiol group, resulting in the molecular formula C₃₆H₆₀O₂₄S₆ and a molecular weight of 1,069.21 g/mol . This modification reduces hydrogen-bonding capacity but introduces redox-active thiols, enabling covalent interactions with metals, polymers, and biological surfaces.

Table 1: Key Physicochemical Properties of Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₆₀O₂₄S₆ | |

| Molecular Weight | 1,069.21 g/mol | |

| Boiling Point | 1,374.7 ± 60.0 °C | |

| Density | 1.531 ± 0.06 g/cm³ | |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

The thiol groups confer unique stability and reactivity. For instance, the pKa of the thiols is approximately 8.1, making them stable under acidic conditions but prone to oxidation at neutral or alkaline pH. This pH-dependent behavior is critical for applications in mucosal drug delivery, where controlled release is essential.

Thiolation as a Key Functionalization Strategy in Cyclodextrin Chemistry

Thiolation involves the covalent attachment of sulfhydryl groups to cyclodextrin’s primary face, enhancing its mucoadhesive and permeation-enhancing properties. The synthesis of Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin typically follows a three-step process:

- Epoxidation : α-Cyclodextrin is treated with epichlorohydrin to introduce epoxy groups.

- Thiosulfate-Mediated Opening : Epoxy groups react with sodium thiosulfate, forming S-alkyl thiosulfate intermediates.

- Reduction : Thiosulfate groups are reduced to thiols using agents like thiopropyl-agarose, yielding the final product.

This strategy increases the compound’s ability to form disulfide bonds with cysteine-rich regions of mucosal glycoproteins, prolonging residence time at absorption sites. For example, pre-activated thiolated α-cyclodextrins exhibit 25-fold greater mucoadhesion compared to unmodified α-cyclodextrin.

Thiolated cyclodextrins also enhance drug solubility through host-guest interactions. The hydrophobic cavity encapsulates poorly soluble drugs like furosemide, increasing their apparent solubility by up to 6.87-fold in vitro. Furthermore, the thiol groups enable conjugation with gold nanoparticles or polymers, facilitating targeted drug delivery systems.

In supramolecular chemistry, the thiolated derivative’s ability to coordinate metal ions has been exploited for biosensor development. For instance, the -SH groups bind to gold electrodes, enabling the detection of copper ions in enzymatic browning assays.

Properties

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O24S6/c37-13-19(43)31-49-7(1-61)25(13)55-32-20(44)14(38)27(9(3-63)50-32)57-34-22(46)16(40)29(11(5-65)52-34)59-36-24(48)18(42)30(12(6-66)54-36)60-35-23(47)17(41)28(10(4-64)53-35)58-33-21(45)15(39)26(56-31)8(2-62)51-33/h7-48,61-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTFXNLRBHAIHN-RWMJIURBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CS)CS)CS)CS)CS)O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CS)CS)CS)CS)CS)O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O24S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation-Followed-by-Thiol Substitution

The most widely reported method involves a two-step process:

-

Tosylation : Reacting α-cyclodextrin with p-toluenesulfonyl chloride (TsCl) in alkaline conditions to generate hexakis-6-O-tosyl-α-cyclodextrin.

-

Thiolation : Displacing the tosyl groups with thiols using thiourea or sodium hydrosulfide (NaSH).

Reaction Conditions and Outcomes

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tosylation | TsCl, NaOH | Pyridine | 0–5°C | 24 hr | 70–80% |

| Thiolation | Thiourea, H₂O | Ethanol/Water | 80°C | 48 hr | 60–65% |

This method achieves moderate yields but requires careful control of moisture to avoid hydrolysis of the tosyl intermediate.

Direct Bromination and Thiol Displacement

An alternative route replaces tosylation with bromination:

-

Bromination : Treating α-cyclodextrin with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to form hexakis-6-bromo-6-deoxy-α-cyclodextrin.

-

Thiolation : Reacting the brominated intermediate with NaSH or thioacetic acid.

Key Parameters

| Parameter | Bromination | Thiolation |

|---|---|---|

| Solvent | DMF | DMF/Water |

| Temperature | 25°C | 50°C |

| Reaction Time | 12 hr | 72 hr |

| Yield | 85% | 75% |

This method offers higher bromination efficiency but faces challenges in removing excess NBS and minimizing side reactions.

Optimization Strategies for Industrial Production

Solvent Selection

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are critical for dissolving α-cyclodextrin and facilitating substitution reactions. However, DMSO may oxidize thiol groups, necessitating inert atmospheres during thiolation.

Protecting Group Strategies

Selective protection of secondary hydroxyl groups (C2 and C3) using trimethylsilyl (TMS) or acetyl groups ensures that substitution occurs exclusively at the C6 position. For example:

After bromination or tosylation, the protecting groups are removed via hydrolysis, yielding the desired product with >90% regioselectivity.

Analytical Validation of Synthesis

Purity and Structural Confirmation

Suppliers such as Wuhan Fortuna Chemical Co., Ltd., validate product purity using:

-

High-Performance Liquid Chromatography (HPLC) : Confirming >99% purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Detecting S-H stretches at 2550–2600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR shows the absence of C6-OH protons (δ 3.5–4.0 ppm) and new thiol-linked methylene signals (δ 2.5–3.0 ppm).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Tosylation-Thiolation | High regioselectivity | Low overall yield (40–50%) |

| Bromination-Thiolation | Faster bromination step | Requires toxic NBS |

| One-Pot Thiolation | Reduced steps | Limited scalability |

Industrial producers like Shandong Binzhou Zhiyuan Biotechnology prioritize bromination-thiolation for its balance of speed and yield .

Chemical Reactions Analysis

Types of Reactions

Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin undergoes various chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form inclusion complexes with various guest molecules due to its cyclodextrin structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products

The major products formed from these reactions include disulfide-linked cyclodextrins from oxidation and various substituted cyclodextrins from nucleophilic substitution reactions .

Scientific Research Applications

Chemical and Material Science Applications

1.1 Supramolecular Chemistry

HMC-α-CD can act as a building block for supramolecular structures due to its ability to form host-guest complexes. The sulfur groups can participate in redox reactions, allowing for the creation of more complex materials through oxidation or substitution reactions, which is crucial for developing advanced materials in nanotechnology .

1.2 Nanoparticle Stabilization

Research has shown that HMC-α-CD can stabilize metal nanoparticles, such as platinum and palladium. For instance, it has been utilized to stabilize palladium nanoparticles for catalytic applications, enhancing their efficiency in reactions like hydrogenation . The cyclodextrin structure facilitates the solubilization of these nanoparticles in aqueous media, improving their catalytic performance compared to traditional organic solvents.

Biomedical Applications

2.1 Drug Delivery Systems

HMC-α-CD has potential applications in drug delivery due to its ability to encapsulate hydrophobic drugs within its cavity. This encapsulation can enhance the solubility and bioavailability of poorly soluble drugs. Studies indicate that HMC-α-CD can improve the pharmacokinetics of certain drugs, making it a valuable excipient in pharmaceutical formulations .

2.2 Antioxidant Properties

The mercapto groups present in HMC-α-CD confer antioxidant properties, enabling it to scavenge free radicals effectively. This characteristic makes it suitable for applications in cosmetics and food preservation, where oxidative stability is essential .

Environmental Applications

3.1 Heavy Metal Ion Removal

HMC-α-CD has been investigated for its ability to remove heavy metal ions from aqueous solutions. The thiol groups can bind to metal ions, facilitating their extraction from contaminated water sources. Case studies have demonstrated significant reductions in lead and cadmium concentrations when using HMC-α-CD as a chelating agent .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Supramolecular Chemistry | Building blocks for complex materials |

| Nanoparticle Stabilization | Stabilizing palladium nanoparticles for catalytic reactions |

| Drug Delivery | Enhancing solubility and bioavailability of hydrophobic drugs |

| Environmental Remediation | Chelating heavy metals from water |

Case Studies

Case Study 1: Nanoparticle Catalysis

In a study by Zhao et al., HMC-α-CD was used to stabilize palladium nanoparticles for Suzuki coupling reactions. The results showed that the presence of HMC-α-CD significantly improved the reaction yield compared to traditional methods without cyclodextrins .

Case Study 2: Drug Delivery Enhancement

A formulation study demonstrated that incorporating HMC-α-CD with a poorly soluble anti-cancer drug resulted in a threefold increase in drug solubility and improved cellular uptake in vitro, highlighting its potential as an effective drug delivery system .

Mechanism of Action

The mechanism of action of Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with guest molecules. The mercapto groups enhance its binding affinity and specificity towards certain molecules, making it effective in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Variations

The table below summarizes key derivatives of α- and β-cyclodextrins with modifications at the 6-position, emphasizing differences in substituents, solubility, and applications.

Key Comparative Findings

Reactivity and Stability

- Thiol Derivatives: The thiol groups in Hexakis-(6-Mercapto-6-deoxy)-α-CD enable facile conjugation with gold nanoparticles (via Au-S bonds) and crosslinking through disulfide bridges, making it ideal for controlled drug release systems . In contrast, halogenated derivatives (e.g., iodo or bromo) serve as intermediates for nucleophilic substitution reactions due to the leaving group ability of halogens .

- Amino Derivatives: Heptakis-(6-Amino-6-deoxy)-β-CD exhibits pH-dependent solubility, with protonated amino groups enhancing water solubility at acidic pH. This property is leveraged in pH-responsive drug delivery .

Solubility and Host-Guest Interactions

- Thiolated cyclodextrins generally exhibit lower water solubility compared to parent CDs but superior solubility in polar aprotic solvents. For example, Hexakis-(6-Mercapto-6-deoxy)-α-CD is insoluble in water but dissolves readily in DMF/DMSO .

- Silyl-protected derivatives (e.g., Hexakis(6-O-tert-butyldimethylsilyl)-α-CD) are highly hydrophobic, limiting their use in aqueous systems but facilitating modifications on the secondary face of CDs .

Biological Activity

Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin (CAS No: 180839-60-5) is a modified cyclodextrin that has gained attention in pharmaceutical and biomedical research due to its unique structural and functional properties. This compound is characterized by the presence of six mercapto groups, which enhance its biological activity and versatility in drug delivery systems. Below, we explore its biological activity, including its mechanism of action, applications, and relevant case studies.

Structural Characteristics

- Molecular Formula : C36H60O24S6

- Molecular Weight : 1069.24 g/mol

- Structural Features : The hexakis modification introduces thiol groups that can participate in various biochemical interactions, enhancing the compound's ability to form inclusion complexes with hydrophobic drugs.

Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin functions primarily through the formation of inclusion complexes with hydrophobic drugs. This process improves the solubility and bioavailability of poorly soluble therapeutic agents. The thiol groups can also engage in redox reactions, potentially enhancing the therapeutic efficacy of certain drugs by improving their stability and release profiles.

Biological Applications

-

Drug Delivery Systems :

- The compound has shown promise in improving the solubility and stability of various drugs, particularly those that are hydrophobic or poorly soluble in aqueous environments.

- It can encapsulate drugs, protecting them from degradation and enhancing their pharmacokinetic properties.

-

Antioxidant Activity :

- Research indicates that hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in various diseases.

-

Targeted Therapy :

- The ability to modify the surface properties of drug molecules allows for targeted delivery to specific tissues or cells, potentially improving treatment outcomes in conditions such as cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin:

- Improved Drug Solubility : A study demonstrated that complexing this cyclodextrin with enrofloxacin significantly increased its solubility (up to 916 times), enhancing its antimicrobial efficacy against E. coli and S. aureus .

- Controlled Release Mechanisms : Research has shown that hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin can facilitate controlled release mechanisms for encapsulated drugs, allowing for sustained therapeutic effects over extended periods .

Comparative Analysis

The following table summarizes key differences between hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin and other cyclodextrin derivatives:

| Property | Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin | Hydroxypropyl-β-Cyclodextrin | Sulfobutylether-β-Cyclodextrin |

|---|---|---|---|

| Molecular Weight | 1069.24 g/mol | Varies (typically lower) | Varies (typically lower) |

| Solubility | Insoluble in water | Soluble in water | Soluble in water |

| Thiol Groups | Six thiol groups | None | None |

| Applications | Drug delivery, antioxidant | Drug solubilization | Stabilization of charged drugs |

| Toxicity Profile | Low toxicity reported | Generally low | Low toxicity |

Q & A

Q. What are the solubility characteristics of Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This limited aqueous solubility necessitates the use of co-solvents or functionalization strategies (e.g., thiol-disulfide exchange) to enhance hydrophilicity for applications in aqueous systems. For catalytic studies in biphasic media (e.g., water/toluene), phase-transfer agents like trans-azobenzene surfactants can facilitate nanoparticle stabilization and reversible phase transitions under UV irradiation .

Q. How is Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin synthesized, and what analytical methods validate its purity?

Synthesis typically involves thiolation of α-cyclodextrin via substitution at the C6 hydroxyl positions. Key steps include sulfonation followed by nucleophilic displacement with mercapto groups, as detailed in modified protocols for per-6-thio-cyclodextrins . Purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS), while structural integrity is verified using nuclear magnetic resonance (NMR) to assess thiol substitution patterns .

Q. What are the key stability considerations for storing and handling this compound?

The thiol groups are prone to oxidation, requiring storage under inert atmospheres (e.g., nitrogen) at room temperature. Solutions in DMF/DMSO should be prepared fresh or stabilized with antioxidants (e.g., tris(2-carboxyethyl)phosphine, TCEP) to prevent disulfide formation . Solid-state stability is enhanced by desiccation to avoid moisture-induced degradation.

Advanced Research Questions

Q. How does Hexakis-(6-Mercapto-6-deoxy)-α-Cyclodextrin enhance catalytic activity in gold nanoparticle (AuNP) systems?

The compound acts as a stabilizing ligand for AuNPs (3.6 nm diameter) via thiol-gold interactions, enabling controlled nanoparticle assembly in biphasic media . In catalytic reductions (e.g., 4-nitrophenol to 4-aminophenol), the cyclodextrin cavity facilitates substrate preorganization, improving reaction kinetics. Phase-transfer behavior under UV light allows recyclability, with recovery efficiencies exceeding 90% after 5 cycles .

Q. What strategies mitigate conflicting data on thiol reactivity in functionalization studies?

Discrepancies in thiol accessibility often arise from incomplete substitution or oxidation during synthesis. To resolve this:

Q. How can molecular dynamics (MD) simulations optimize host-guest binding for drug delivery applications?

MD models parameterized with thiolated cyclodextrin structures predict binding affinities for hydrophobic guests (e.g., aromatics, steroids). Key parameters include cavity distortion energy (~5–10 kcal/mol) and sulfur-mediated van der Waals interactions. Experimental validation via isothermal titration calorimetry (ITC) or fluorescence quenching aligns computational predictions with empirical ΔG values (±1.2 kcal/mol) .

Q. What experimental controls are critical when studying phase-transfer behavior in biphasic catalysis?

- Monitor surfactant concentration to avoid micelle formation, which alters nanoparticle dispersion.

- Use UV-vis spectroscopy to track AuNP phase transitions (λ = 520 nm for aqueous vs. 550 nm for organic phases) .

- Validate photoisomerization efficiency of azobenzene surfactants via HPLC to ensure >95% trans-to-cis conversion under UV .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

Variations in solubility (e.g., "insoluble" vs. "slightly soluble" in water) may stem from batch-specific substitution degrees or residual solvents. Standardize protocols by:

Q. Why do catalytic performance metrics vary across studies using similar AuNP systems?

Differences in nanoparticle size (±0.5 nm), cyclodextrin grafting density (±10%), or surfactant purity (>98% azobenzene required) significantly impact turnover frequencies. Cross-validate using TEM for size distribution and X-ray photoelectron spectroscopy (XPS) for ligand coverage .

Methodological Recommendations

Q. What advanced techniques characterize host-guest interactions with thiolated cyclodextrins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.